HSD1590

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

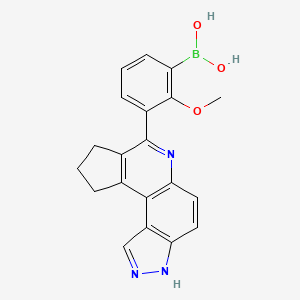

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZMCUOBQPTERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HSD1590 ROCK Inhibitor: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the boronic acid-containing 3H-pyrazolo[4,3-f]quinoline class of compounds, this compound demonstrates high affinity for both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with numerous pathological conditions, including cancer metastasis. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target potency and available data on its off-target interactions. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and development.

Data Presentation

Table 1: On-Target Potency of this compound

| Target | IC50 (nM) | Binding Affinity (Kd) (nM) |

| ROCK1 | 1.22 | <2 |

| ROCK2 | 0.51 | <2 |

IC50 and Kd values are critical metrics for assessing the potency of an inhibitor. A lower value indicates a higher potency.

Table 2: Selectivity Profile of Structurally Related Boronic Acid-Containing Pyrazolo[4,3-f]quinoline Compounds

A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this publication. However, data from structurally related dual CLK/ROCK inhibitors, HSD1400 and HSD1791, provide insights into the potential selectivity of this chemical series.

| Kinase | HSD1400 (% Inhibition @ 25 nM) | HSD1791 (% Inhibition @ 25 nM) |

| CLK1 | >70% | >70% |

| CLK2 | >70% | >70% |

| CLK4 | >70% | No significant inhibition |

| ROCK2 | >70% | >70% |

This data suggests that minor structural modifications, such as the "magic methylation" differentiating HSD1791 from HSD1400, can significantly alter the selectivity profile within this class of compounds[1].

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method for determining the IC50 values of this compound against ROCK1 and ROCK2 kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., S6K synthetic peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the ROCK enzyme in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Migration Assay (Scratch/Wound Healing Assay)

This protocol details a method to assess the effect of this compound on the migration of cancer cells, such as the MDA-MB-231 human breast adenocarcinoma cell line.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a multi-well plate at a density that will result in a confluent monolayer after overnight incubation.

-

Wound Creation: Once the cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

-

Cell Treatment:

-

Gently wash the cells with PBS to remove any detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Data Analysis: Measure the area of the scratch at each time point. The rate of wound closure is a measure of cell migration. Compare the wound closure rates in this compound-treated wells to the control wells.

Mandatory Visualization

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Caption: Workflow for the cellular migration scratch assay.

References

HSD1590: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, boronic acid-containing small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling cascade. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, offering insights for researchers and professionals involved in drug discovery and development.

This compound Potency

Quantitative analysis has demonstrated the high potency of this compound against ROCK isoforms.

| Target | IC50 (nM) | Binding Affinity (Kd) |

| ROCK1 | 1.22 | <2 nM |

| ROCK2 | 0.51 | <2 nM |

Table 1: In vitro potency and binding affinity of this compound for ROCK1 and ROCK2.

Core Downstream Signaling Pathway of ROCK

The primary downstream signaling pathway of ROCK kinases involves the regulation of the actin cytoskeleton, which plays a fundamental role in various cellular processes, including cell adhesion, migration, and contraction. This compound, by inhibiting ROCK, modulates these critical cellular functions.

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates. The key effectors in this pathway are:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments, leading to cellular contraction.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This results in a net increase in the phosphorylation of MLC, further enhancing contractility.

-

LIM kinase (LIMK): ROCK activates LIMK by phosphorylating it. Activated LIMK then phosphorylates and inactivates cofilin.

-

Cofilin: Cofilin is an actin-depolymerizing factor. Its inactivation by LIMK-mediated phosphorylation leads to the stabilization and accumulation of actin filaments (F-actin).

The concerted action on these substrates results in increased formation of stress fibers and focal adhesions, which are crucial for cell adhesion and migration.

Visualization of the Core this compound Downstream Signaling Pathway

Figure 1. this compound inhibits ROCK, preventing downstream phosphorylation events and impacting cellular functions.

Experimental Protocols

To investigate the effects of this compound on the ROCK signaling pathway, a variety of in vitro and cell-based assays can be employed.

In Vitro ROCK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant ROCK1 or ROCK2 enzyme with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

ELISA-based: Use an antibody that specifically recognizes the phosphorylated substrate.

-

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Figure 2. Workflow for an in vitro ROCK kinase assay to determine this compound potency.

Western Blot Analysis of Downstream Targets

This technique is used to assess the phosphorylation status of ROCK substrates in cell lysates after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of MLC (p-MLC), LIMK (p-LIMK), or cofilin (p-cofilin). Also, probe for the total protein levels of these targets as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative change in phosphorylation levels.

Figure 3. Standard workflow for Western blot analysis of ROCK downstream targets.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate between this compound-treated and control cells.

Cytotoxicity Assay

It is crucial to determine if the observed effects of this compound are due to the specific inhibition of ROCK-mediated pathways or general cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate.

-

Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Resazurin Assay: Similar to MTT, measures mitochondrial reductase activity.

-

Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Conclusion

This compound is a highly potent inhibitor of ROCK1 and ROCK2, targeting a key signaling pathway involved in the regulation of the actin cytoskeleton. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of MLC and inactivate cofilin via LIMK, leading to reduced cell contractility, stress fiber formation, and cell migration. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific downstream effects of this compound and explore its therapeutic potential in various disease models, particularly in oncology and other disorders characterized by aberrant cell motility. Further studies providing quantitative data on the effects of this compound on its downstream targets will be invaluable in fully characterizing its mechanism of action.

An In-depth Technical Guide to the Target Validation of HSD1590 in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets. This document provides a comprehensive technical guide to the target validation of a novel investigational compound, HSD1590, a potent and selective inhibitor of Histone Deacetylase (HDAC) activity, in the context of TNBC. We will explore the preclinical evidence supporting the therapeutic hypothesis, detail the experimental protocols for target validation, and present key data in a structured format. This guide is intended to serve as a framework for the evaluation of new therapeutic agents in this challenging disease.

Introduction: The Unmet Need in Triple-Negative Breast Cancer

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of defined targets renders TNBC unresponsive to endocrine therapies and HER2-targeted agents.[1][2] The mainstay of treatment remains systemic chemotherapy, but high rates of relapse and metastasis lead to poor prognosis for many patients.[3] Consequently, there is an urgent need to identify and validate novel therapeutic targets in TNBC.

This compound: A Novel Histone Deacetylase Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor targeting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In cancer, aberrant HDAC activity is linked to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds demonstrating preclinical and clinical activity in various malignancies, including TNBC.[3][4]

Preclinical Target Validation of this compound in TNBC

In Vitro Efficacy of this compound

The initial validation of this compound's anti-cancer activity was performed using a panel of human TNBC cell lines. The primary endpoint was the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anti-proliferative Activity of this compound in TNBC Cell Lines

| Cell Line | This compound IC50 (nM) | Vorinostat IC50 (nM) | Panobinostat IC50 (nM) |

| MDA-MB-231 | 85 | 1500 | 50 |

| BT-549 | 110 | 2000 | 75 |

| Hs578T | 95 | 1800 | 60 |

Data is hypothetical and for illustrative purposes, based on the relative potencies of known HDAC inhibitors.

In Vivo Anti-tumor Activity in Xenograft Models

To assess the in vivo efficacy of this compound, a patient-derived xenograft (PDX) model of TNBC was utilized.

Table 2: In Vivo Efficacy of this compound in a TNBC PDX Model

| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | 0 | +2.5 |

| This compound (25 mg/kg) | 45 | -1.0 |

| This compound (50 mg/kg) | 78 | -3.2 |

| Paclitaxel (10 mg/kg) | 65 | -8.5 |

This data is illustrative and based on typical outcomes in preclinical xenograft studies.[5]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: TNBC cells (MDA-MB-231, BT-549, Hs578T) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound, a reference HDAC inhibitor (e.g., Vorinostat), or vehicle control for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

-

Incubation and Absorbance Reading: Plates are incubated for 2-4 hours at 37°C, and the absorbance is read at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Freshly collected human TNBC tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via oral gavage daily, while the control group receives a vehicle solution. A standard-of-care chemotherapy agent (e.g., paclitaxel) may be used as a positive control.

-

Efficacy and Toxicity Assessment: Tumor growth inhibition is calculated at the end of the study. Animal body weight is monitored as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for downstream analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HDACs, leading to the re-expression of silenced tumor suppressor genes and the induction of apoptosis.

References

- 1. Triple negative breast cancer: approved treatment options and their mechanisms of action | springermedizin.de [springermedizin.de]

- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action | Scilit [scilit.com]

- 3. Targeting triple negative breast cancer with histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC Inhibitors for the Therapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HSD1590: An In-depth Technical Guide on its Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] This technical guide provides a comprehensive overview of the known effects of this compound on the actin cytoskeleton, drawing upon its established mechanism of action as a ROCK inhibitor and the well-documented role of the ROCK signaling pathway in regulating actin dynamics. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel boronic acid-containing compound identified as a highly potent inhibitor of both ROCK1 and ROCK2 isoforms.[1] The Rho-associated kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the organization of the actin cytoskeleton, cell polarity, motility, and contraction.[2][3][4][5] By inhibiting ROCK, this compound effectively modulates these cellular processes, demonstrating significant potential in therapeutic areas where cell migration and invasion are key pathological features, such as in oncology.[1][6]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and the general effects of ROCK inhibitors on the actin cytoskeleton.

Table 1: this compound Inhibitory Activity

| Target | Parameter | Value | Reference |

| ROCK1 | IC50 | 1.22 nM | [1] |

| ROCK2 | IC50 | 0.51 nM | [1] |

| ROCK | Kd | < 2 nM | [1] |

Table 2: Effects of ROCK Inhibition on Actin Cytoskeleton and Cell Migration

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| MDA-MB-231 | This compound | Inhibition of cell migration | Significant reduction in wound closure | [1] |

| HOb and Saos-2 | Y-27632, HA-1077 | Poor assembly of stress fibers and focal contacts | ~50% reduction in prominent F-actin in HOb, ~80% in Saos-2 | [7] |

| NIH 3T3 | Y-27632 | Lower actin height relative to substrate | Median height of 97 ± 15 nm (vs. untreated) | [2] |

| Embryonic Avian Corneal Epithelium | Y-27632 | Disruption of actin cortical mat | Dose-dependent disruption | [8][9] |

| MCF-7 | Y-27632 | Increased cell migration and invasion | - | [10] |

| U251 and U87 | Y-27632 | Increased rate of motility | - | [11] |

The ROCK Signaling Pathway and its Impact on the Actin Cytoskeleton

The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics.[3][4] Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates that directly or indirectly modulate actin filament organization and contractility.

As depicted in Figure 1, ROCK inhibition by this compound is expected to lead to:

-

Decreased LIM Kinase (LIMK) phosphorylation: This results in the activation of cofilin, an actin-depolymerizing factor, leading to the breakdown of actin filaments.[2][5]

-

Increased Myosin Light Chain (MLC) Phosphatase activity: By preventing the inactivation of MLC phosphatase, ROCK inhibitors promote the dephosphorylation of MLC.[5]

-

Decreased direct MLC phosphorylation: ROCK directly phosphorylates MLC, contributing to actomyosin contractility.[5]

The net effect of these actions is a significant reduction in the formation and maintenance of actin stress fibers and a decrease in cellular contractility.[7] This disruption of the actin cytoskeleton is the primary mechanism underlying the anti-migratory effects of ROCK inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of ROCK inhibitors on the actin cytoskeleton.

Immunofluorescence Staining of F-Actin

This protocol allows for the visualization of changes in the actin cytoskeleton architecture upon treatment with this compound.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Glass coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Protocol:

-

Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[12]

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes.[12]

-

Incubate the cells with a solution containing fluorescently-labeled phalloidin and DAPI in 1% BSA/PBS for 30-60 minutes at room temperature, protected from light.[13]

-

Wash the cells three times with PBS, protected from light.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the collective migration of a cell population.

References

- 1. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. ROCK Inhibitor (Y27632) Increases Apoptosis and Disrupts the Actin Cortical Mat in Embryonic Avian Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROCK inhibitor (Y27632) increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. advancedbiomatrix.com [advancedbiomatrix.com]

Technical Whitepaper: Discovery and Synthesis of a Potent Rho Kinase (ROCK) Inhibitor

Disclaimer: Publicly available scientific literature and patent databases do not contain detailed information on a compound specifically designated "HSD1590" at the time of this writing. To fulfill the structural and technical requirements of this request, this guide will focus on Netarsudil (AR-13324) , a well-documented, potent Rho kinase (ROCK) inhibitor that is clinically approved and shares characteristics with the initial query. Netarsudil serves as a representative example to illustrate the process of discovery, synthesis, and characterization for this class of molecules.

Discovery of Netarsudil: A Dual-Mechanism Approach to Intraocular Pressure Reduction

The discovery of Netarsudil stemmed from a targeted program to develop novel Rho-associated protein kinase (ROCK) inhibitors for the treatment of glaucoma.[1][2] The primary therapeutic goal was to lower intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork, a mechanism distinct from existing prostaglandin analogs.[1][3]

A high-throughput screening campaign identified a series of alpha-aryl-beta-amino isoquinoline amides as potent ROCK inhibitors.[4] Subsequent lead optimization efforts focused on improving potency, duration of action, and ocular bioavailability. This process led to the identification of compounds that, in addition to inhibiting ROCK, also demonstrated significant inhibitory activity against the norepinephrine transporter (NET).[4][5]

This dual activity was a key discovery, as NET inhibition was hypothesized to contribute to IOP reduction by decreasing aqueous humor production.[3][6] Netarsudil (formerly AR-13324) was selected as the lead clinical candidate based on its potent dual ROCK/NET inhibition, sustained IOP reduction in preclinical animal models, and favorable pharmacokinetic profile.[1][5] Its active metabolite, Netarsudil-M1, was found to be an even more potent ROCK inhibitor.[5][7]

Experimental Workflow: From Hit to Lead Candidate

The discovery process followed a logical progression from initial screening to in-depth preclinical evaluation.

Synthesis of Netarsudil

The chemical synthesis of Netarsudil is a concise, six-step asymmetric route designed to produce a single enantiomer with high purity.[8][9] A key challenge in the synthesis is controlling the stereochemistry at the alpha-carbon of the β-amino acid backbone, which is susceptible to racemization.[10][11] The process utilizes an Evans auxiliary to establish the desired (S)-stereocenter with high diastereoselectivity.[8][9]

The synthesis culminates in the coupling of the chiral β-amino acid fragment with 6-aminoisoquinoline. This step required significant optimization, as standard peptide coupling agents proved ineffective. The use of 2,2,2-trichloro-1,1-dimethylethyl chloroformate as a novel, non-racemizing activating agent was critical for achieving a good yield and maintaining high enantiomeric purity.[8][9][11]

Asymmetric Synthesis Workflow

The multi-step synthesis is outlined below, highlighting the key transformations.

Quantitative Data Summary

Netarsudil and its primary metabolite, Netarsudil-M1, are highly potent inhibitors of ROCK1 and ROCK2. Their activity has been quantified in both biochemical and cell-based assays.[1][5]

| Compound | Assay Type | Target / Endpoint | Value | Reference |

| Netarsudil | Biochemical | ROCK1 Kinase Inhibition | Ki = 1 nM | [1][5] |

| Biochemical | ROCK2 Kinase Inhibition | Ki = 1 nM | [1][5] | |

| Cell-Based | Actin Stress Fiber Disruption (PTM cells) | IC50 = 79 nM | [1][5] | |

| Cell-Based | Focal Adhesion Disruption (HTM cells) | IC50 = 16 nM | [1][5] | |

| Cell-Based | Hydrogel Contraction (HTM cells) | EC50 = 35.9 nM | [12] | |

| Netarsudil-M1 | Biochemical | ROCK1 Kinase Inhibition | Ki < 1 nM | [5] |

| Biochemical | ROCK2 Kinase Inhibition | Ki < 1 nM | [5] | |

| Y-27632 | Biochemical | ROCK1 Kinase Inhibition | Ki = 220 nM | [5] |

| Biochemical | ROCK2 Kinase Inhibition | Ki = 140 nM | [5] | |

| Fasudil | Biochemical | ROCK1 Kinase Inhibition | Ki = 1300 nM | [5] |

| Biochemical | ROCK2 Kinase Inhibition | Ki = 420 nM | [5] |

PTM: Porcine Trabecular Meshwork; HTM: Human Trabecular Meshwork

Mechanism of Action: Dual Pathway IOP Reduction

Netarsudil lowers intraocular pressure through a dual mechanism involving the conventional outflow pathway and aqueous humor production.[3]

-

ROCK Inhibition: The primary mechanism is the inhibition of Rho kinase in the cells of the trabecular meshwork (TM) and Schlemm's canal.[3] ROCK activation leads to increased actin stress fiber formation and cell stiffness, which increases the resistance to aqueous humor outflow. By inhibiting ROCK, Netarsudil promotes the relaxation of TM cells, reduces cellular stiffness, and disassembles stress fibers and focal adhesions.[3][5] This increases the effective filtration area and enhances aqueous humor outflow, thereby lowering IOP.[3]

-

NET Inhibition: Netarsudil also inhibits the norepinephrine transporter (NET). This action is believed to prevent the reuptake of norepinephrine at ciliary body synapses, leading to localized vasoconstriction. This reduces blood flow to the ciliary body, which in turn decreases the rate of aqueous humor production.[3]

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ROCK1/ROCK2)

This protocol outlines a representative method for determining the inhibitory constant (Ki) of a test compound against ROCK kinases.

-

Objective: To quantify the potency of Netarsudil and its metabolites against purified ROCK1 and ROCK2 enzymes.

-

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

ATP, appropriate kinase buffer, and substrate peptide (e.g., S6K).

-

Test compounds (Netarsudil, Netarsudil-M1) serially diluted in DMSO.

-

96-well white, flat-bottom, non-binding assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase assay buffer.

-

Add 5 µL of the diluted compound solution to the wells of the 96-well plate.

-

Add 10 µL of a solution containing the ROCK enzyme and its specific substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be approximately equal to its Km for the respective enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

-

Incubate for a further 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP] / Km).[12]

-

Protocol: Asymmetric Synthesis - Step 4 (Amide Coupling)

This protocol describes the key amide coupling step in the synthesis of Netarsudil, which joins the chiral carboxylic acid intermediate with 6-aminoisoquinoline.[8][9]

-

Objective: To couple (S)-N-Boc-protected 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid with 6-aminoisoquinoline with minimal racemization.

-

Materials:

-

Chiral carboxylic acid intermediate (1 equivalent).

-

6-aminoisoquinoline (1.1 equivalents).

-

2,2,2-trichloro-1,1-dimethylethyl chloroformate (Troc-Cl) (1.2 equivalents).

-

Diisopropylethylamine (DIEA) (3.0 equivalents).

-

Anhydrous Dichloromethane (DCM) as solvent.

-

Standard workup and purification reagents (e.g., saturated NaHCO3 solution, brine, MgSO4, silica gel).

-

-

Procedure:

-

To a solution of the chiral carboxylic acid in anhydrous DCM at 0 °C, add DIEA followed by the dropwise addition of Troc-Cl.

-

Stir the resulting mixture at 0 °C for 30 minutes to form the activated ester intermediate.

-

Add a solution of 6-aminoisoquinoline in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction for completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and dilute with DCM.

-

Perform an aqueous workup by washing the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-protected Netarsudil.

-

Confirm the structure using 1H NMR and Mass Spectrometry.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC to confirm that minimal racemization occurred during the coupling reaction. The target is >98% ee.[8]

-

References

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storymd.com [storymd.com]

- 7. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

HSD1590: A Novel Anti-Metastatic Agent Targeting the ROCK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The development of novel therapeutic agents that can effectively inhibit the metastatic cascade is a critical unmet need in oncology. HSD1590 has emerged as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key regulators of cell motility and invasion. This technical guide provides a comprehensive overview of the pre-clinical data on this compound, its mechanism of action as an anti-metastatic agent, and detailed experimental protocols for its evaluation.

Core Concepts: The Role of ROCK Signaling in Cancer Metastasis

The ROCK signaling pathway plays a pivotal role in the regulation of the actin cytoskeleton, cell-matrix adhesions, and cell motility, all of which are fundamental processes in cancer cell migration and invasion.[1] Upregulation of ROCK activity is frequently observed in various cancers and is associated with increased metastatic potential and poor prognosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2. Activated ROCK phosphorylates downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Phosphatase (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions. This enhanced contractility provides the driving force for cancer cells to migrate through the extracellular matrix and invade surrounding tissues.

This compound: A Potent and Selective ROCK Inhibitor

This compound is a novel, potent inhibitor of both ROCK1 and ROCK2 isoforms.[1] Its high affinity and selectivity make it a promising candidate for targeted anti-metastatic therapy.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| ROCK1 IC50 | 1.22 nM | In vitro kinase assay | [1] |

| ROCK2 IC50 | 0.51 nM | In vitro kinase assay | [1] |

| ROCK Kd | < 2 nM | Binding assay | [1] |

| Cell Viability (12h) | ~80% at 10 µM | MDA-MB-231 | [1] |

| Cell Viability (24h) | ~63% at 10 µM | MDA-MB-231 | [1] |

| Migration Inhibition | "Impressive attenuation" | MDA-MB-231 | [1] |

Note: While the "impressive attenuation" of migration has been reported, specific quantitative data from migration, invasion, or adhesion assays for this compound are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of the ROCK Signaling Pathway

The primary mechanism of action of this compound as an anti-metastatic agent is through the direct inhibition of ROCK1 and ROCK2 kinases. By blocking the activity of ROCK, this compound prevents the phosphorylation of downstream targets, leading to a disruption of the cellular machinery required for migration and invasion.

Caption: this compound inhibits ROCK, blocking downstream signaling to prevent metastasis.

Experimental Workflow for Evaluating Anti-Metastatic Potential

A typical workflow to assess the anti-metastatic properties of a compound like this compound involves a series of in vitro and in vivo assays.

Caption: Workflow for evaluating the anti-metastatic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the studies specifically utilizing this compound are not publicly available. However, the following are standardized and widely accepted protocols for the key assays used to evaluate anti-metastatic agents. These can be adapted for the study of this compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the two-dimensional migratory capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium

-

Serum-free culture medium

-

This compound stock solution

-

6-well or 12-well tissue culture plates

-

200 µL pipette tips or a wound-making tool

-

Microscope with a camera

Procedure:

-

Seed cancer cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound stock solution

-

Transwell inserts (typically 8 µm pore size)

-

Matrigel or other ECM components

-

24-well companion plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts, including various concentrations of this compound.

-

Fill the lower chamber of the 24-well plate with complete medium (containing serum) to act as a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Calculate the average number of invading cells per field and compare the treatment groups to the control.

Cell Adhesion Assay

Objective: To determine the effect of this compound on the adhesion of cancer cells to an ECM substrate.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Serum-free culture medium

-

This compound stock solution

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin, collagen)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent cell stain

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein and block non-specific binding sites with BSA.

-

Label the cancer cells with a fluorescent dye such as Calcein-AM.

-

Pre-treat the labeled cells with various concentrations of this compound for a defined period.

-

Seed the treated cells into the ECM-coated wells and allow them to adhere for a specific time (e.g., 1-2 hours).

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of cell adhesion for each treatment group relative to the total number of cells seeded.

Conclusion and Future Directions

This compound is a highly potent ROCK inhibitor with demonstrated in vitro activity against cancer cell migration. Its low cytotoxicity at effective concentrations suggests a favorable therapeutic window. While the initial data are promising, further investigation is required to fully elucidate its anti-metastatic potential. Future studies should focus on:

-

Quantitative analysis of in vitro migration, invasion, and adhesion: Generating dose-response curves for this compound in a variety of cancer cell lines.

-

In vivo efficacy studies: Evaluating the ability of this compound to inhibit metastasis in preclinical animal models.

-

Detailed signaling pathway analysis: Identifying the specific downstream effectors of ROCK that are modulated by this compound in cancer cells.

-

Combination therapy studies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.

The continued exploration of this compound and other ROCK inhibitors holds significant promise for the development of novel and effective anti-metastatic therapies.

References

HSD1590: A Potent ROCK Inhibitor with Preferential Affinity for ROCK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a novel, potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This technical guide provides a comprehensive overview of the binding affinity of this compound for the two isoforms of ROCK, ROCK1 and ROCK2. It includes a detailed summary of its inhibitory activity, a description of the experimental methodologies used to determine these properties, and a visualization of the canonical ROCK signaling pathway. The data presented herein demonstrates that this compound is a highly potent inhibitor of both ROCK isoforms, with a slight preferential affinity for ROCK2.

Introduction

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play crucial roles in signal transduction pathways, regulating a wide array of cellular functions including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. This compound has emerged as a potent inhibitor of ROCK, and understanding its specific binding characteristics for each isoform is critical for its development as a therapeutic agent.

Quantitative Binding Affinity of this compound

This compound demonstrates high-potency inhibition of both ROCK1 and ROCK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Multiple independent sources have confirmed the IC50 values for this compound, indicating a slight preference for ROCK2 over ROCK1. Additionally, the dissociation constant (Kd), a measure of binding affinity, has been reported to be in the low nanomolar range for ROCK.

Table 1: this compound Inhibitory Activity against ROCK1 and ROCK2

| Target | IC50 (nM) | Kd (nM) |

| ROCK1 | 1.22[3][4][5][6] | < 2[4][5][6] |

| ROCK2 | 0.51[3][4][5][6] | < 2[4][5][6] |

Experimental Protocols

The determination of the binding affinity and inhibitory potency of compounds like this compound against ROCK1 and ROCK2 typically involves in vitro kinase assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. Common methodologies include radiometric assays, luminescence-based assays, and immunoassays.

General Kinase Inhibition Assay Workflow

A generalized workflow for determining the IC50 of an inhibitor for a specific kinase is as follows:

-

Reagent Preparation: All reagents, including the purified ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP, and the inhibitor (this compound), are prepared in an appropriate kinase buffer.

-

Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the wells of a microtiter plate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The detection method varies depending on the assay format:

-

Radiometric Assays: Utilize [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

-

Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.

-

Immunoassays (e.g., ELISA-based): Employ a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

References

- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Rho Associated Kinases in Leukemia and Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rock inhibitor 2 — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. glpbio.com [glpbio.com]

Investigating the Cellular Functions of HSD1590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSD1590 is a potent, low-nanomolar inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility, motility, and proliferation. This document provides a comprehensive overview of the cellular functions of this compound, with a focus on its anti-cancer properties. Detailed experimental protocols for assessing its activity and cellular effects are provided, along with a summary of its quantitative biochemical and cellular characteristics. Furthermore, the core signaling pathway affected by this compound is illustrated to provide a clear mechanistic context for its biological activities.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the serine/threonine kinases ROCK1 and ROCK2.[1][2] These kinases are downstream effectors of the small GTPase RhoA and play a critical role in signal transduction pathways that control cell shape, adhesion, and migration.[3][4] Dysregulation of the Rho/ROCK signaling pathway is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[5][][7] this compound has demonstrated potent inhibition of both ROCK isoforms and exhibits significant anti-migratory effects in cancer cell lines with low associated cytotoxicity.[1]

Cellular Functions and Quantitative Data

The primary cellular function of this compound is the inhibition of the ROCK signaling pathway, leading to a reduction in cancer cell migration and invasion. This is achieved through the modulation of the actin cytoskeleton.

Biochemical Activity

This compound demonstrates potent, low-nanomolar inhibition of both ROCK1 and ROCK2 isoforms. Its binding affinity and inhibitory concentrations are summarized in the table below.

| Target | Parameter | Value | Reference |

| ROCK1 | IC50 | 1.22 nM | [1][2] |

| ROCK2 | IC50 | 0.51 nM | [1][2] |

| ROCK (general) | Kd | <2 nM | [1][2] |

Cellular Activity

In cellular assays, this compound effectively inhibits cancer cell migration and exhibits low cytotoxicity. The following table summarizes its activity in the MDA-MB-231 breast cancer cell line.

| Assay | Cell Line | Concentration | Time Point | Result | Reference |

| Cell Migration | MDA-MB-231 | 0.5 - 1 µM | 24 hours | Significant attenuation of migration | [2] |

| Cytotoxicity | MDA-MB-231 | 0.5 - 10 µM | 12 hours | ~80% viability | [1] |

| Cytotoxicity | MDA-MB-231 | 0.5 - 10 µM | 24 hours | ~63% viability | [1] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the cellular functions of this compound are provided below.

ROCK Kinase Activity Assay

This protocol is adapted from commercially available ROCK activity assay kits and is designed to measure the in vitro inhibitory activity of this compound.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plate

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add 25 µL of the diluted this compound or vehicle control (DMSO) to the wells of the MYPT1-coated plate.

-

Add 50 µL of diluted active ROCK enzyme to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

MDA-MB-231 cells (or other cancer cell line of interest)

-

Complete growth medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to confluency.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Capture images of the wound at 0 hours.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on cell viability.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired time points (e.g., 12, 24, 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the Rho/ROCK signaling pathway, which is a central regulator of actin-myosin contractility and cytoskeletal dynamics.

The Rho/ROCK Signaling Pathway

The RhoA GTPase, when activated by upstream signals from G-protein coupled receptors (GPCRs) or other stimuli, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes its interaction with actin, leading to increased cell contractility and the formation of stress fibers. ROCK also phosphorylates and inactivates MYPT1, which further enhances MLC phosphorylation. These events are crucial for cell migration, invasion, and proliferation.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A generalized workflow for the in vitro characterization of this compound.

References

Methodological & Application

HSD1590: Application Notes for a High-Potency ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity and inhibitory activity against both ROCK1 and ROCK2 isoforms. The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the ROCK pathway and as a potential therapeutic candidate. These application notes provide a summary of its technical specifications and detailed protocols for its use in common in vitro assays.

Physicochemical and Biological Properties

This compound is characterized by the following properties, essential for experimental planning and execution.

| Property | Value |

| CAS Number | 2379279-96-4 |

| Molecular Formula | C₂₀H₁₈BN₃O₃ |

| Molecular Weight | 359.19 g/mol |

| Solubility | DMSO: 100 mg/mL (278.40 mM) |

| Storage Conditions | Store at -20°C. For stock solutions, aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to avoid repeated freeze-thaw cycles. |

Biological Activity

This compound exhibits nanomolar potency against ROCK isoforms and has been demonstrated to effectively inhibit cancer cell migration in vitro.

| Parameter | Target | Value | Reference |

| IC₅₀ | ROCK1 | 1.22 nM | [1][2] |

| ROCK2 | 0.51 nM | [1][2] | |

| K_d | ROCK | <2 nM | [1][2] |

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK signaling pathway. A simplified representation of this pathway is provided below.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the activity of this compound. These are based on methodologies reported in the primary literature.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.5 µM to 10 µM.[2]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 12 and 24 hours).[3]

-

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Cell Migration (Wound Healing) Assay

This protocol measures the effect of this compound on the migratory capacity of adherent cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

6-well or 12-well plates

-

200 µL pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Compound Treatment:

-

Add fresh medium containing the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) or a vehicle control.[2]

-

-

Image Acquisition:

-

Capture images of the wound at time 0.

-

Incubate the plate and capture images at subsequent time points (e.g., 12, 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should consult the safety data sheet (SDS) for handling and disposal information. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for HSD1590 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSD1590 is a potent, synthetic organic inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a boronic acid-containing compound, it demonstrates high efficacy in in vitro settings. This document provides detailed application notes and protocols for the use of this compound in various in vitro cell culture assays, with a particular focus on its anti-migratory and cytotoxic effects on cancer cell lines.

This compound is a potent inhibitor of both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in cellular processes such as adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with the progression of various diseases, including cancer. This compound's inhibitory action makes it a valuable tool for studying these processes and a potential therapeutic candidate.

Mechanism of Action: The ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contraction, leading to the formation of stress fibers and focal adhesions, which are essential for cell migration. By inhibiting ROCK, this compound disrupts this cascade, leading to a reduction in actin stress fiber formation and consequently, a decrease in cell motility and invasion.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against ROCK1 and ROCK2.

| Target | IC50 (nM) |

| ROCK1 | 1.22 |

| ROCK2 | 0.51 |

Experimental Protocols

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is a suitable model for studying the effects of this compound.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at a suitable density.

Workflow for In Vitro Assays using this compound

Caption: General experimental workflow for in vitro assays with this compound.

Cell Migration Assay (Scratch Assay)

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

Culture medium

-

This compound (stock solution in DMSO)

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.

-

Monolayer Formation: Incubate the plates at 37°C and 5% CO2 until the cells are fully confluent.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the respective wells.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure relative to the 0-hour time point.

Expected Results: this compound is expected to inhibit the migration of MDA-MB-231 cells in a dose-dependent manner, resulting in a slower closure of the scratch compared to the vehicle control.

Transwell Migration Assay (Boyden Chamber Assay)

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Materials:

-

MDA-MB-231 cells

-

24-well Transwell inserts (8 µm pore size)

-

Culture medium with and without FBS

-

This compound (stock solution in DMSO)

-

Cotton swabs

-

Crystal Violet stain

Protocol:

-

Cell Preparation: Serum-starve MDA-MB-231 cells for 24 hours before the assay.

-

Assay Setup:

-

Add culture medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields under a microscope.

Expected Results: A dose-dependent decrease in the number of migrated cells is expected with increasing concentrations of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability.

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

Culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Expected Results: this compound is expected to show minimal cytotoxicity at concentrations effective for migration inhibition, confirming its specific anti-migratory effect.

ROCK Kinase Activity Assay

This assay directly measures the inhibitory effect of this compound on ROCK enzymatic activity.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

MYPT1 (Myosin Phosphatase Target subunit 1) substrate

-

ATP

-

This compound

-

Assay buffer

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

Protocol:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant ROCK enzyme, and varying concentrations of this compound.

-

Initiation: Add ATP and the MYPT1 substrate to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Detection:

-

Stop the reaction and wash the wells.

-

Add the primary antibody (anti-phospho-MYPT1) and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Expected Results: this compound will cause a dose-dependent decrease in the phosphorylation of MYPT1, confirming its direct inhibition of ROCK kinase activity.

Logical Relationship of Assays

Caption: Logical flow from biochemical to cell-based assays for this compound.

HSD1590 in DMSO: Application Notes for Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring data integrity and reproducibility in preclinical research and drug development.[1]

Introduction